1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol

Epigenetics Histone Methyltransferase Cancer Biology

A-366 (1527503-11-2) is the only chemical probe that combines sub-nanomolar G9a/GLP inhibition (IC50 3.3 nM) with potent histamine H3 receptor antagonism (Ki 17 nM). Its >1,000-fold selectivity over 21 methyltransferases eliminates off-target epigenetic noise, making it uniquely suited for studies on Prader-Willi syndrome, erythroleukemia differentiation, and ASD neuroinflammation. Do not substitute with UNC-0642 or BIX-01294—your phenotypic readouts depend on this exact dual pharmacology. Standard B2B shipping; bulk quantities available.

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
Cat. No. B13308507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol
Molecular FormulaC9H20N2O
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESCC(C1CCN(CC1)CCN)O
InChIInChI=1S/C9H20N2O/c1-8(12)9-2-5-11(6-3-9)7-4-10/h8-9,12H,2-7,10H2,1H3
InChIKeyHQRYTUXOOOAIMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol (A-366): Pharmacological and Structural Overview for Scientific Procurement


1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol, most prominently known as A-366, is a synthetic small molecule classified as a piperidine-ethanolamine derivative. It was originally discovered from a diversity screening hit and structurally optimized to become a potent and selective inhibitor of the histone lysine methyltransferase G9a (EHMT2) [1]. Its biological profile is characterized by a unique dual pharmacology, acting not only as a potent epigenetic enzyme inhibitor (G9a IC50: 3.3 nM) but also as a ligand with high affinity for the histamine H3 receptor (H3R) (Ki: 17 nM) [2]. This bifunctional activity distinguishes it from other G9a inhibitors and has driven its application in advanced research on epigenetic regulation in oncology, neurology, and stem cell biology.

Why 1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol Cannot Be Simply Substituted by Other In-Class Piperidine Derivatives or G9a Inhibitors


Substituting 1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol (A-366) with a generic piperidine derivative or even another G9a inhibitor is problematic due to its unique dual-target pharmacology and exquisitely high target selectivity. While several chemical probes exist for G9a inhibition (e.g., UNC-0642, BIX-01294), A-366 is distinguished by its specific >1000-fold selectivity profile over 21 other methyltransferases, minimizing off-target epigenetic effects [1]. More critically, its high-affinity antagonism at the histamine H3 receptor (Ki=17 nM) is a property absent in prototypical G9a inhibitors like UNC-0642 [2]. This dual mechanism (epigenetic modulation plus GPCR antagonism) means that A-366 produces a distinct cellular and in vivo phenotypic outcome [3]. Therefore, experimental models investigating the convergence of G9a-mediated epigenetic silencing and histaminergic signaling cannot interchange A-366 with a single-target G9a inhibitor or a simple structural analog without fundamentally altering the study's outcome and interpretation.

Quantitative Differentiation of 1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol (A-366): A Comparative Evidence Guide


G9a Inhibitory Potency: Direct Comparison of A-366 vs. UNC-0642 and BIX-01294

A-366 demonstrates significantly greater potency against G9a compared to other well-established probes, as quantified by IC50 values. In a direct head-to-head study, A-366 showed sub-nanomolar potency, which is an order of magnitude more potent than UNC-0642 and vastly more potent than the first-generation probe BIX-01294 [1]. This potency advantage translates directly to requiring lower concentrations in cellular and in vivo assays, reducing the risk of compound-specific toxicity and solubility-related artifacts.

Epigenetics Histone Methyltransferase Cancer Biology Chemical Probe

Target Selectivity: 1,000-Fold Window for G9a Over a Panel of 21 Methyltransferases

A-366 exhibits an exceptionally clean selectivity profile. It was tested against a broad panel of 21 other methyltransferases and demonstrated greater than 1,000-fold selectivity for G9a [1]. This level of selectivity is crucial for dissecting the specific role of G9a in complex biological processes without confounding off-target epigenetic modulation. The co-crystal structure (PDB ID: 4NVQ) confirms this selectivity arises from a unique binding mode, where a propyl-pyrrolidine moiety occupies the enzyme's lysine channel [2].

Epigenetics Chemical Biology Target Selectivity Drug Discovery

Off-Target GPCR Activity: Dual G9a Inhibition and Histamine H3 Receptor Antagonism

In a direct comparative study, A-366 was found to possess high affinity for the histamine H3 receptor (H3R), a feature absent in other G9a inhibitors like UNC-0642 [1]. The study showed that UNC-0642 did not inhibit radioligand binding to H3R at concentrations up to 10 µM, whereas A-366 displayed a Ki of 17 nM . This identifies A-366 as a dual G9a/H3R modulator, a unique pharmacological profile not shared by its closest analogs.

Polypharmacology Epigenetics GPCR Neuroscience

Functional Cellular Phenotype: A-366 Promotes Erythroid Differentiation While Other Epigenetic Probes Do Not

In a comparative screen of eight distinct epigenetic enzyme inhibitors (targeting G9a/GLP, EZH1/2, SMYD2, PRMT3, WDR5, SETD7, SUV420H1, and DOT1L), only A-366 demonstrated the ability to promote erythroid differentiation in both murine (MEL) and human (TF-1) erythroleukemia cell lines [1]. All other probes negatively impacted proliferation and differentiation. A-366 specifically forced cell cycle exit, an effect linked to the downregulation of CDK2, CDK4, and CDK6.

Erythroleukemia Differentiation Therapy Cancer Epigenetics Cell Cycle

Functional Cellular Phenotype: A-366 Promotes Erythroid Differentiation While Other Epigenetic Probes Do Not

In a comparative screen of eight distinct epigenetic enzyme inhibitors (targeting G9a/GLP, EZH1/2, SMYD2, PRMT3, WDR5, SETD7, SUV420H1, and DOT1L), only A-366 demonstrated the ability to promote erythroid differentiation in both murine (MEL) and human (TF-1) erythroleukemia cell lines [1]. All other probes negatively impacted proliferation and differentiation. A-366 specifically forced cell cycle exit, an effect linked to the downregulation of CDK2, CDK4, and CDK6.

Erythroleukemia Differentiation Therapy Cancer Epigenetics Cell Cycle

Optimal Research Applications for 1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol (A-366) Based on Evidence-Based Differentiation


Investigating the Specific Role of G9a in Cancer Epigenetics with a High-Selectivity Probe

Due to its >1,000-fold selectivity over 21 other methyltransferases [1], A-366 is the preferred reagent for experiments designed to unequivocally link G9a inhibition to specific downstream effects. Studies on gene silencing, tumor suppressor reactivation, and cancer cell differentiation (as shown in erythroleukemia models [2]) benefit from its clean profile, avoiding confounding data from off-target methyltransferase inhibition seen with less selective inhibitors like BIX-01294.

Probing the Dual-Target Hypothesis in Prader-Willi Syndrome (PWS) and Neurodevelopmental Disorders

A-366 is uniquely suited for research exploring the therapeutic convergence of epigenetic and GPCR pathways. Its dual activity as a G9a inhibitor (IC50: 3.3 nM) and histamine H3 receptor antagonist (Ki: 17 nM) [3] makes it the only chemical tool capable of simultaneously addressing the epigenetic silencing and wakefulness/satiety pathway dysfunctions implicated in PWS. It cannot be replaced by other G9a inhibitors like UNC-0642, which lacks H3R affinity.

Investigating Terminal Differentiation as a Therapeutic Strategy in Erythroleukemia

A-366 is the only chemical probe, among a panel that included inhibitors of EZH1/2, SMYD2, and DOT1L, that demonstrated the ability to promote terminal erythroid differentiation in both murine and human leukemia models [2]. This unique functional phenotype makes it an essential tool for studying the epigenetic drivers of differentiation block in erythroleukemia and for validating the G9a-Spindlin1 axis as a therapeutic target for differentiation therapy.

Validating G9a as a Target in Neuroinflammation and Autism Spectrum Disorder (ASD)

Recent preclinical studies have shown that A-366 improves repetitive and social behaviors and attenuates neuroinflammation in a BTBR mouse model of ASD [4]. Given its dual G9a/H3R activity, A-366 is the specific compound to use when investigating the therapeutic potential of combined epigenetic modulation and histamine receptor antagonism in neuropsychiatric and neuroinflammatory conditions. Its use is critical for replicating these specific findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.